Introduction: A Diarylethanone of Synthetic and Pharmaceutical Interest
Introduction: A Diarylethanone of Synthetic and Pharmaceutical Interest
An In-depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone
2-(4-Chlorophenyl)-1-(p-tolyl)ethanone is a diarylethanone, a class of organic compounds characterized by a two-carbon bridge linking two aryl groups, with one of the carbons being a carbonyl group. This particular molecule, identified by the CAS Number 62006-19-3, features a p-tolyl (4-methylphenyl) group and a 4-chlorophenyl group.[1][2][3] Its structure represents a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. The presence of distinct electronic features on each aromatic ring—the electron-donating methyl group on the tolyl moiety and the electron-withdrawing chloro group on the phenyl moiety—imparts specific reactivity and properties to the molecule. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and reactivity, tailored for researchers in organic synthesis and drug development.
Part 1: Core Physicochemical and Structural Properties
A foundational understanding of a compound begins with its fundamental physicochemical properties. These parameters are critical for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability.
Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃ClO | [1][2][3] |
| Molecular Weight | 244.72 g/mol | [2][3] |
| CAS Number | 62006-19-3 | [1][2][3] |
| SMILES Code | CC1=CC=C(C=C1)C(=O)CC2=CC=C(Cl)C=C2 | [2] |
| LogP | 4.07 | [3] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [3] |
The high LogP value indicates significant lipophilicity, suggesting low solubility in aqueous media but good solubility in organic solvents. The TPSA is relatively small, a characteristic often associated with good cell membrane permeability in drug candidates.
Part 2: Synthesis and Mechanistic Insight
The construction of the 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone framework can be efficiently achieved via the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[4][5] This method is preferred for its reliability and high yield in forming carbon-carbon bonds with aromatic rings.
Recommended Synthetic Pathway: Friedel-Crafts Acylation
The most direct and industrially scalable approach involves the reaction of p-xylene with 4-chlorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The methyl groups on p-xylene are ortho, para-directing activators, guiding the acylation to the desired position.
Caption: Friedel-Crafts acylation synthesis pathway.
Step-by-Step Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility. The causality behind each step is explained to provide a deeper understanding.
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Apparatus Setup and Inert Atmosphere:
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Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
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Causality: The reaction is highly sensitive to moisture. Anhydrous conditions are critical as water would react with and deactivate the aluminum chloride catalyst.
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-
Reagent Charging:
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents). Suspend the catalyst in a dry, inert solvent such as dichloromethane (CH₂Cl₂).
-
Cool the suspension to 0 °C in an ice bath.
-
Causality: Cooling the reaction mixture controls the initial exotherm upon addition of the acyl chloride and prevents potential side reactions.
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-
Acylium Ion Formation:
-
Dissolve 4-chlorophenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Causality: The slow addition allows for the controlled formation of the reactive electrophile, the acylium ion complex [4-Cl-C₆H₄CH₂CO]⁺[AlCl₄]⁻, minimizing polymerization or degradation.
-
-
Electrophilic Aromatic Substitution:
-
Following the acyl chloride addition, add p-xylene (1.0-1.2 equivalents) dropwise to the reaction mixture.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Causality: p-Xylene acts as the nucleophile, attacking the electrophilic acylium ion. Using a slight excess of the arene can help drive the reaction to completion.
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-
Reaction Quench and Workup:
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly pouring it over crushed ice containing concentrated hydrochloric acid.
-
Causality: The acidic ice water hydrolyzes the aluminum complexes formed with the product ketone, neutralizes any remaining catalyst, and facilitates the separation of the organic and aqueous layers.
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-
Purification:
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the residue by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.[6]
-
Causality: The washing steps remove acidic and water-soluble impurities. Purification ensures the isolation of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone with high purity, which is essential for subsequent applications and characterization.
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Part 3: Spectroscopic Characterization Profile
Accurate structural elucidation is paramount. The following section details the expected spectroscopic data for 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone, which serves as a benchmark for experimental verification.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR | δ ~ 7.8-7.9 ppm (d, 2H, Ar-H ortho to C=O) δ ~ 7.2-7.4 ppm (m, 6H, remaining Ar-H) δ ~ 4.2-4.3 ppm (s, 2H, -CH₂-) δ ~ 2.4 ppm (s, 3H, Ar-CH₃) |
| ¹³C NMR | δ ~ 197 ppm (C=O) δ ~ 144 ppm (Ar-C of tolyl, para to C=O) δ ~ 130-135 ppm (Ar-C, quaternary) δ ~ 128-130 ppm (Ar-CH) δ ~ 45 ppm (-CH₂-) δ ~ 21 ppm (-CH₃) |
| IR (cm⁻¹) | ~ 3050 (Aromatic C-H stretch) ~ 2920 (Aliphatic C-H stretch) ~ 1685 (Strong, C=O stretch) ~ 1610, 1500 (Aromatic C=C stretch) ~ 1090 (C-Cl stretch) |
| Mass Spec (m/z) | 244/246 (M⁺, M+2 due to ³⁵Cl/³⁷Cl isotope pattern) 119 (p-tolylacylium ion, [CH₃C₆H₄CO]⁺) 125 (chlorobenzyl cation, [ClC₆H₄CH₂]⁺) |
Note: Predicted values are based on standard chemical shift and frequency tables for similar structural motifs.[7][8]
Part 4: Chemical Reactivity and Applications in Drug Discovery
The chemical behavior of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone is primarily dictated by the ketone functional group and the activated methylene bridge.
Key Chemical Transformations
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Reduction of the Carbonyl Group: The ketone can be readily reduced to the corresponding secondary alcohol, 2-(4-chlorophenyl)-1-(p-tolyl)ethanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is fundamental for accessing a different class of chiral building blocks.
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Oxidative Cleavage: Diarylethanones can undergo chemoselective oxidative cleavage.[9] Depending on the reaction conditions, this can lead to the formation of p-toluic acid and 4-chlorophenylacetic acid, or potentially rearrange to form diarylmethanones.[9] These transformations provide pathways to valuable carboxylic acid derivatives.
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Willgerodt-Kindler Reaction: While the classical Willgerodt-Kindler reaction converts aryl alkyl ketones to terminal amides, its principles highlight the reactivity of the α-methylene group.[10][11][12] Under conditions involving sulfur and an amine (e.g., morpholine), this compound could be converted into a thioamide, which can then be hydrolyzed to the corresponding phenylacetamide derivative. This reaction demonstrates the potential for migrating the carbonyl functionality.[13][14]
Caption: Major reaction pathways for the title compound.
Relevance in Drug Development
The diarylethanone scaffold is a privileged structure in medicinal chemistry. The related compound, 2-chloro-1-p-tolyl-ethanone, is used in the synthesis of fungicides and has been investigated as an inhibitor of pyruvate dehydrogenase, indicating potential applications in treating diabetes or ischemia.[15] Furthermore, diaryl structures are core components of numerous biologically active molecules, including anti-inflammatory agents and receptor antagonists.[16][17] 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone serves as an excellent starting material for generating libraries of derivatives for high-throughput screening, where the tolyl, chlorophenyl, and ethanone bridge can be independently modified to optimize biological activity and pharmacokinetic properties.
References
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Chemoselective Transformation of Diarylethanones to Arylmethanoic Acids and Diarylmethanones and Mechanistic Insights. PubMed. [Link]
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Willgerodt-Kindler Reaction. Merck Index. [Link]
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Friedel-Crafts Acylation. ResearchGate. [Link]
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Willgerodt rearrangement. Wikipedia. [Link]
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Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. [Link]
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Willgerodt-Kindler Reaction. Michigan State University. [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]
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Spectroscopic characterization and molecular structure of 3,14-dimethyl-2,6,13,17-tetraazapentacyclo[16.4.0.1(2,17).1(6,13).0(7,12)]tetracosane. PubMed. [Link]
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2-Cyclopentyl-1-(4-methylphenyl)ethanone. SpectraBase. [Link]
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The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. [Link]
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The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]
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